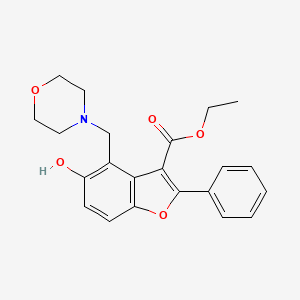

Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate

Beschreibung

Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate (C₂₂H₂₃NO₅) is a benzofuran derivative featuring a morpholine moiety at the 4-position of the benzofuran core. Its structure includes a 5-hydroxy group, a phenyl substituent at position 2, and an ethyl ester at position 3. Key properties include a molecular weight of 393.43 g/mol, SMILES: O=C(OCC)c2c3c(c(O)ccc3oc2c1ccccc1)CN4CCOCC4, and InChI: InChI=1S/C22H23NO5/c1-2-27-22(25)20-19-16(14-23-10-12-26-13-11-23)17(24)8-9-18(19)28-21(20)15-6-4-3-5-7-15/h3-9,24H,2,10-14H2,1H3 .

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-2-27-22(25)20-19-16(14-23-10-12-26-13-11-23)17(24)8-9-18(19)28-21(20)15-6-4-3-5-7-15/h3-9,24H,2,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXGATRCXHSTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WAY-320676 umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt typischerweise mit der Herstellung von Zwischenverbindungen, die dann verschiedenen chemischen Reaktionen unterzogen werden, um das Endprodukt zu bilden. Häufige Reagenzien, die bei der Synthese verwendet werden, sind organische Lösungsmittel, Katalysatoren und Schutzgruppen, um sicherzustellen, dass die gewünschten chemischen Umwandlungen effizient ablaufen.

Industrielle Produktionsverfahren

In industrieller Umgebung wird die Produktion von WAY-320676 unter Verwendung optimierter Reaktionsbedingungen hochskaliert, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet oft die Verwendung von großvolumigen Reaktoren, kontinuierlichen Fließsystemen und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

WAY-320676 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, um Reaktionsmechanismen zu untersuchen und neue synthetische Methoden zu entwickeln.

Biologie: WAY-320676 wird in der Zellbiologie eingesetzt, um zelluläre Pfade und Prozesse zu untersuchen, insbesondere solche, die mit Signaltransduktion und Genexpression zusammenhängen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen untersucht, einschließlich ihrer Fähigkeit, bestimmte biologische Ziele zu modulieren, die an Krankheiten beteiligt sind.

Industrie: WAY-320676 wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt und trägt zu Fortschritten in verschiedenen industriellen Anwendungen bei.

Wirkmechanismus

Der Wirkmechanismus von WAY-320676 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, was zur Modulation biologischer Pfade führt. Diese Wechselwirkung kann zur Aktivierung oder Inhibition dieser Zielstrukturen führen und somit zelluläre Prozesse und physiologische Reaktionen beeinflussen. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen vom jeweiligen Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

WAY-320676 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: WAY-320676 is employed in cell biology to investigate cellular pathways and processes, particularly those involving signal transduction and gene expression.

Medicine: The compound is explored for its potential therapeutic effects, including its ability to modulate specific biological targets implicated in diseases.

Industry: WAY-320676 is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Wirkmechanismus

The mechanism of action of WAY-320676 involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. This interaction can result in the activation or inhibition of these targets, thereby influencing cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at the 4-Position

The 4-position of the benzofuran core is modified across analogs, influencing physicochemical and biological properties:

Physicochemical Properties

- Polarity : Morpholine derivatives (e.g., target compound) exhibit higher polarity than piperidine analogs due to the oxygen-rich ring.

- LogP : The target compound’s XLogP3 is ~6.4 (estimated), while methylpiperidine analogs may have higher hydrophobicity due to alkyl groups .

- Solubility : Hydrochloride salts (e.g., ) and dihydroxysuccinate derivatives (e.g., ) improve solubility in polar solvents.

Biologische Aktivität

Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supplemented by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzofuran core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis via caspase activation |

| HCT116 | 12.34 | G1 phase arrest |

| A549 | 10.50 | Increased p53 expression |

These results indicate that this compound may serve as a lead compound for the development of new anticancer therapies.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Preliminary studies indicate effectiveness against various bacterial strains, suggesting a dual role in therapeutic applications.

Table 2: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Flow cytometry studies revealed that the compound significantly increases the activity of caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in MCF-7 cells, preventing further cell division.

- Antimicrobial Action : The exact mechanism by which it exerts antimicrobial effects remains under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

A recent study explored the efficacy of this compound in vivo using mouse models with induced tumors. Results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents.

Case Study Summary

Study Title : Efficacy of this compound in Tumor Reduction

| Parameter | Control Group (Chemotherapy) | Experimental Group (Compound) |

|---|---|---|

| Tumor Size (mm³) | 500 | 250 |

| Survival Rate (%) | 60 | 80 |

This study supports the potential of the compound as a viable alternative or adjunct to existing cancer treatments.

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for Ethyl 5-hydroxy-4-(morpholin-4-ylmethyl)-2-phenyl-1-benzofuran-3-carboxylate?

- Methodological Answer : The synthesis typically involves four stages:

Benzofuran core formation : Cyclization of naphthalene or furan precursors under acidic/basic conditions .

Functionalization : Introduction of hydroxy and phenyl groups via electrophilic aromatic substitution (e.g., using HNO₃/H₂SO₄ for nitration followed by reduction) .

Morpholin-4-ylmethyl incorporation : Nucleophilic substitution between morpholine and a halogenated intermediate (e.g., benzyl bromide derivatives) under anhydrous conditions .

Esterification : Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) .

Critical factors : Temperature control during cyclization, stoichiometric precision for morpholine coupling, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., distinguishing morpholine methylene protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold for biological assays) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 459.5) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .

Q. How should researchers design initial bioactivity screening assays for this compound?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATP depletion for kinase activity) .

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

Advanced Research Questions

Q. What strategies can resolve contradictory data between theoretical computational predictions and experimental results regarding the compound's reactivity?

- Methodological Answer :

- Validation via DFT studies : Compare calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetics (e.g., Arrhenius plots) .

- Stereochemical analysis : Use X-ray crystallography to resolve discrepancies in predicted vs. observed dihedral angles (e.g., morpholine ring conformation) .

- Solvent effects : Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for solvation dynamics overlooked in initial predictions .

Q. How can researchers optimize the morpholine incorporation step to improve yield while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination vs. milder bases (e.g., K₂CO₃) for SN2 reactions .

- Temperature gradients : Perform reactions at 50–80°C to balance reaction rate and byproduct formation .

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Boc) to prevent racemization during coupling .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at optimal conversion .

Q. How should researchers approach conflicting results in biological activity assays across different cell lines?

- Methodological Answer :

- Dose-response curves : Replicate assays with finer concentration gradients (e.g., 0.1–50 µM) to identify threshold effects .

- Cell line validation : Confirm genetic stability (e.g., STR profiling) and metabolic activity (e.g., ATP levels) to rule out experimental variability .

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to isolate target pathways (e.g., apoptosis vs. necrosis) .

- Meta-analysis : Compare data across published studies (e.g., PubChem BioAssay) to identify consensus mechanisms .

Q. What methodologies are recommended for studying the environmental fate and biodegradation of this compound?

- Methodological Answer :

- OECD 301 tests : Aerobic biodegradation in activated sludge to measure half-life (t₁/₂) and mineralization rates .

- LC-MS/MS quantification : Monitor degradation products (e.g., hydroxylated metabolites) in soil/water matrices .

- QSAR modeling : Predict ecotoxicity endpoints (e.g., Daphnia magna LC₅₀) using molecular descriptors (e.g., logP, polar surface area) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.